Allopseudococaine Hydrochloride

Description

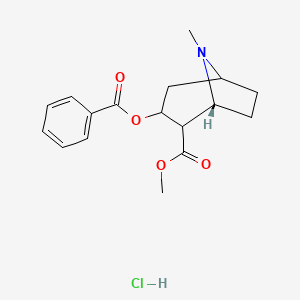

Allopseudococaine Hydrochloride (CAS: 109582-53-8) is a stereoisomer of cocaine hydrochloride, sharing the molecular formula C₁₇H₂₂ClNO₄ and a molecular weight of 339.81 g/mol . Structurally, it differs from cocaine in the spatial arrangement of its atoms, which alters its pharmacological interactions. It functions as a monoamine reuptake inhibitor, primarily targeting dopamine and norepinephrine transporters, thereby modulating neurotransmitter levels in synaptic clefts . While cocaine is widely known for its stimulant and local anesthetic properties, Allopseudococaine’s applications are more restricted, primarily utilized in research settings to study neurotransmitter dynamics and isomer-specific pharmacological effects.

Properties

Molecular Formula |

C17H22ClNO4 |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12?,13-,14?,15?;/m1./s1 |

InChI Key |

PIQVDUKEQYOJNR-IHBSAOCSSA-N |

Isomeric SMILES |

CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathways

Recent advances focus on total synthesis starting from simple, commercially available precursors such as Betti base derivatives, D-(-)-ribose, or endo-selective nitrone-alkene cycloaddition reactions. These methods aim to produce enantiomerically pure (-)-cocaine or analogs with high stereoselectivity.

Key Synthetic Route Components

| Step | Description | Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Synthesis of tropinone or analogs | Cyclization of suitable precursors | Cheng et al., 2018 |

| 2 | Formation of intermediate isoxazoline | 1,3-Dipolar cycloaddition | Cheng et al., 2018 |

| 3 | Ring opening and esterification | Hydrolysis and benzoylation | Cheng et al., 2018 |

| 4 | Stereoselective installation of benzoyl group | Stereocontrolled acylation | Cheng et al., 2018 |

| 5 | Final deprotection and purification | Acidic or basic hydrolysis | Cheng et al., 2018 |

Synthesis from D-(-)-Ribose

Shing and So (2011) developed a 15-step synthesis starting from D-(-)-ribose, involving nitrone-alkene cycloaddition, stereoselective nitrone formation, and esterification, yielding active compounds with overall yields around 13%. This method allows derivation at multiple positions, providing flexibility for analog synthesis.

Specific Preparation of Allopseudococaine Hydrochloride

Starting Material Selection

The synthesis typically begins with a tropinone derivative or a 2-carbomethoxytropinone (2-CMT), which is a key intermediate for cocaine derivatives. The choice of precursor influences stereochemistry and purity.

Reduction to Ecgonine Derivative

The reduction of 2-CMT to methyl ecgonine derivatives employs sodium amalgam or electrochemical reduction under controlled pH conditions (around 5.4–5.9). This step is critical for stereoselectivity and yield.

Benzoylation and Esterification

The ecgonine methyl ester intermediate is benzoylated using benzoyl chloride or benzoyl anhydride in the presence of bases such as pyridine or triethylamine. This step introduces the benzoyl group, essential for activity.

Conversion to Allopseudococaine

The derivative undergoes stereoselective modifications to produce the allopseudococaine structure, involving specific ring modifications and ester rearrangements. These steps often utilize catalytic or enzymatic methods to ensure stereochemical fidelity.

Final Hydrochloride Salt Formation

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an aqueous or alcohol solvent system. The salt form enhances stability and facilitates crystallization.

Reaction Conditions and Purification

| Stage | Typical Conditions | Purification Techniques | References |

|---|---|---|---|

| Reduction | Sodium amalgam, aqueous solution, pH 5.4–5.9 | Filtration, recrystallization | U.S. Pat. No. 7,855,296 |

| Benzoylation | Benzoyl chloride, pyridine, 0–25°C | Extraction, chromatography | Cheng et al., 2018 |

| Stereoselective modifications | Catalytic or enzymatic, controlled temperature | Column chromatography, recrystallization | Shing & So, 2011 |

| Salt formation | Aqueous HCl, controlled temperature | Crystallization | Patent WO2019143508A1 |

Data Table: Summary of Key Synthesis Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reduction of 2-CMT | Sodium amalgam, formic acid | pH 5.4–5.9, room temperature | ~55% | Critical for stereochemistry |

| Benzoylation | Benzoyl chloride, pyridine | 0–25°C | ~80% | Purity depends on reaction control |

| Esterification | Ecgonine derivatives | Catalytic, reflux | ~70–85% | Stereoselective |

| Salt formation | Hydrochloric acid | Room temperature | Quantitative | Crystallization of hydrochloride |

Research Findings and Challenges

- The synthesis of this compound demands high stereochemical control to ensure activity and purity.

- Electrochemical reduction methods, as described in U.S. Pat. No. 7,855,296, offer cleaner pathways but require specialized equipment.

- Impurities such as pseudoecgonine methyl ester can complicate purification, necessitating advanced chromatographic techniques.

- The overall yield remains moderate (~55–60%), with ongoing research focusing on optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Allopseudococaine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters.

Scientific Research Applications

(+)-Allopseudococaine Hydrochloride is a synthetic compound related to cocaine, belonging to the tropane alkaloid family. It is structurally similar to cocaine but presents distinct pharmacological properties.

Scientific Research Applications

(+)-Allopseudococaine Hydrochloride has applications in several areas of scientific research:

- Chemistry It is used as a reference compound in analytical studies and for synthesizing novel tropane derivatives.

- Biology It is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology. Studies have shown that (+)-Allopseudococaine Hydrochloride interacts significantly with dopamine transporters, which leads to increased dopamine levels in the brain. This mechanism is crucial for understanding its potential therapeutic effects and side effects compared to similar compounds like cocaine.

- Medicine It is investigated for its potential as a local anesthetic and in the treatment of certain neurological disorders.

- Industry It is utilized in developing new chemical processes and as a precursor for other synthetic compounds.

Comparison with Related Compounds

The uniqueness of (+)-Allopseudococaine Hydrochloride lies in its specific stereochemistry and resultant pharmacological profile, differentiating it from other tropane derivatives. Its mechanism of action, particularly regarding dopamine transporter interactions, presents unique therapeutic possibilities while maintaining a lower addictive potential compared to cocaine.

Mechanism of Action

Allopseudococaine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Isomers

Cocaine Hydrochloride (Cocaine HCl)

- CAS Number : 50-36-2

- Molecular Formula: C₁₇H₂₁NO₄·HCl

- Molecular Weight : 339.8 g/mol

- Key Differences: Cocaine HCl lacks the additional methyl group present in Allopseudococaine, resulting in distinct stereochemistry .

(1S,2S)-O-Acetylpseudoephedrine Hydrochloride

- CAS Number : 1630-34-8

- Molecular Formula: C₁₂H₁₈ClNO₃

- Molecular Weight : 259.7 g/mol

- Key Differences :

(+)-Norpseudoephedrine Hydrochloride (Cathine HCl)

Functional Analogs

Ephedrine Hydrochloride

- CAS Number : 50-98-6

- Molecular Formula: C₁₀H₁₅NO·HCl

- Molecular Weight : 201.7 g/mol

- Key Differences: Acts as a direct adrenergic receptor agonist rather than a reuptake inhibitor, leading to vasoconstriction and bronchodilation . Limited CNS penetration compared to Allopseudococaine.

Lidocaine Hydrochloride

- CAS Number : 73-78-9

- Molecular Formula : C₁₄H₂₂N₂O·HCl

- Molecular Weight : 270.8 g/mol

- Lacks the stimulant properties of Allopseudococaine.

Comparative Data Table

Q & A

Q. What experimental strategies mitigate oxidative degradation of this compound in solid dosage forms?

- Methodological Answer : Accelerate stability studies (40°C/75% RH, 6 months) with peroxide-spiked formulations. Use factorial design (e.g., 2 matrix) to test antioxidants (ascorbic acid, BHT), packaging (aluminum blister vs. HDPE), and excipient interactions ( ). Quantify degradation products via LC-MS/MS .

- Advanced Note : For hydrogels, incorporate viscosity-reducing excipients (e.g., pyridoxine hydrochloride) to enhance stability, as validated in and .

Q. How can researchers validate this compound’s mechanism of action (MOA) in neuropathic pain models?

- Methodological Answer :

In vitro : Patch-clamp assays on Na1.7 channels (IC < 100 nM suggests efficacy).

In vivo : Use chronic constriction injury (CCI) rats. Administer 10 mg/kg i.p. and measure mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).

Include positive controls (e.g., lidocaine hydrochloride, ) and blind data acquisition to reduce bias .

- Advanced Note : For receptor selectivity, perform radioligand binding assays against σ-1 and NMDA receptors to exclude off-target effects .

Method Development & Validation

Q. What statistical approaches are suitable for optimizing this compound’s formulation using limited experimental data?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD). Variables: drug loading (5–15%), disintegrant (2–8%), and compression force (10–30 kN). Optimize for dissolution (Q > 85%) and hardness (4–6 kp). Validate models with ANOVA (p < 0.05) and lack-of-fit tests .

- Advanced Note : Compare artificial neural networks (ANNs) vs. support vector regression (SVR) for non-linear parameter relationships, as detailed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.